Dp[Tyr(methyl)2,Arg8]-Vasopressin

Cardiovascular Pharmacology Vascular Biology Receptor Pharmacology

This non-selective V1A/V1B/OT antagonist features deamino-penicillamine and O-methyl-tyrosine modifications. Essential for accurate receptor dissection—minor substitutions alter binding profiles. Validated for ex vivo vascular preparations (15-45 nM effective range) and serves as ideal pan-inhibition positive control against selective antagonists. Research use only.

Molecular Formula C49H70N14O12S2
Molecular Weight 1111.3 g/mol
CAS No. 67269-08-3
Cat. No. B1213051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDp[Tyr(methyl)2,Arg8]-Vasopressin
CAS67269-08-3
Synonyms1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin
arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)-
argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)-
argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)-
deaminopenicillamine-2-(O-methyl-Tyr)vasopressin
dPMeTyrAVP
dPTyr(Me)AVP
vasopressin, deaminopenicillamin(1)-O-methylTyr(2)-
Molecular FormulaC49H70N14O12S2
Molecular Weight1111.3 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C
InChIInChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyHNOGCDKPALYUIG-QJCLFNHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dp[Tyr(methyl)2,Arg8]-Vasopressin (CAS 67269-08-3) for Research Procurement


Dp[Tyr(methyl)2,Arg8]-Vasopressin (CAS: 67269-08-3) is a synthetic peptide analog of arginine vasopressin (AVP) [1]. It is classified as a vasopressin receptor antagonist. Key modifications to the native AVP structure include a deamino-penicillamine (dPen) substitution at position 1 and an O-methyl-tyrosine at position 2. While it is most frequently described as a non-selective V1B (also known as V3) receptor antagonist , it is also recognized as an antagonist at V1A receptors and has some affinity for oxytocin receptors [2]. Its primary use is as a pharmacological tool to dissect the roles of vasopressin receptor subtypes in in vitro and in vivo research [2].

Why Dp[Tyr(methyl)2,Arg8]-Vasopressin Cannot Be Substituted with Other Vasopressin Antagonists


The vasopressin antagonist family comprises a diverse array of peptides with distinct, and sometimes overlapping, receptor subtype selectivity profiles. A generic substitution fails because even minor structural modifications, such as the substitution of a single amino acid, can profoundly alter a peptide's receptor binding profile and biological effect [1]. For example, while Dp[Tyr(methyl)2,Arg8]-Vasopressin is a broad-spectrum antagonist active at V1A, V1B, and oxytocin receptors [2], closely related analogs like [Deamino-Pen1,Val4,D-Arg8]-vasopressin (AVP-A) are also antagonists but exhibit different functional outcomes in vivo, specifically reducing plasma aldosterone [3]. Conversely, other analogs like (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin are highly specific for the V1A receptor [4]. Selecting the correct compound is therefore critical to ensure the experimental question is addressed accurately.

Quantitative Evidence for Dp[Tyr(methyl)2,Arg8]-Vasopressin Selection


Quantified Antagonism of Vasopressin-Induced Vasoconstriction in Rat Mesenteric Arteries

In an ex vivo model of rat mesenteric arterial beds, Dp[Tyr(methyl)2,Arg8]-Vasopressin ([deamino-Pen1,Tyr(Me)2,Arg8]vasopressin) inhibited the direct vasoconstrictor action of [Arg8]vasopressin at a concentration range of 15-45 nM [1]. This effect was compared to a selective V1A antagonist (SR 49,059) which was active at 1-3 nM. The study shows that both V1A and non-selective V1A/B/OT antagonists block the direct vasoconstriction.

Cardiovascular Pharmacology Vascular Biology Receptor Pharmacology

Functional Profile as a Non-Selective V1A/V1B/Oxytocin Receptor Antagonist

This compound is characterized as a non-selective antagonist of V1A, V1B, and oxytocin receptors [1]. This is a class-level inference based on its structure and published pharmacological characterization. It lacks a clear, quantified difference to a specific comparator but its broad-spectrum antagonism is a key feature distinguishing it from highly selective tools.

Receptor Selectivity Pharmacology Signaling

Purity and Physical State: A Quantitative Procurement Metric

Commercially available Dp[Tyr(methyl)2,Arg8]-Vasopressin is typically supplied as a solid with a purity of 98% . Its molecular weight is 1111.30 g/mol, with the exact mass calculated at 1110.47 [1].

Analytical Chemistry Quality Control Procurement

Enhanced Solubility with Trifluoroacetate Salt Form

The compound is often provided as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides. According to the supplier, this specific salt form enhances solubility compared to the free base . This is a class-level inference for TFA salts, as they generally improve solubility in aqueous buffers.

Formulation Solubility Peptide Chemistry

Recommended Research Applications for Dp[Tyr(methyl)2,Arg8]-Vasopressin (CAS 67269-08-3)


Investigating Vasopressin and Oxytocin Receptor Crosstalk in Ex Vivo Tissues

Its established use in ex vivo vascular preparations (e.g., rat mesenteric artery) makes Dp[Tyr(methyl)2,Arg8]-Vasopressin a proven tool for studying the combined and individual contributions of V1A, V1B, and oxytocin receptors to smooth muscle contraction and other tissue-level responses [1]. The quantitative data on its effective concentration range (15-45 nM) provides a validated starting point for experimental design [1].

As a Broad-Spectrum Control in Selective Antagonist Studies

Due to its non-selective V1A/V1B/OT receptor antagonism [1], this compound serves as an ideal positive control when evaluating the effects of highly selective antagonists. Researchers can compare the effects of a specific V1A or V1B antagonist with the pan-inhibition caused by Dp[Tyr(methyl)2,Arg8]-Vasopressin to dissect the role of individual receptor subtypes.

In Vivo Studies on Neuroendocrine and Behavioral Systems

The compound's activity profile makes it suitable for in vivo studies exploring the roles of central and peripheral vasopressin receptors. Research has utilized this compound, injected intracerebroventricularly (ICV), to investigate the role of AVP V1 receptors in the regulation of luteinizing hormone and prolactin secretion in proestrous rats [2]. This demonstrates its utility in complex physiological systems.

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